molecular formula C7H8ClNO2 B13915754 methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate

methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13915754
M. Wt: 173.60 g/mol
InChI Key: DKLRQCJNRVZCII-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate typically involves the chlorination of 4-methyl-1H-pyrrole-2-carboxylic acid followed by esterification. One common method includes:

    Chlorination: 4-methyl-1H-pyrrole-2-carboxylic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.

    Esterification: The resulting 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid is then esterified using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to various derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Hydrolysis Products: 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the derivative or final compound synthesized from this intermediate.

Comparison with Similar Compounds

    Methyl 4-chloro-1H-pyrrole-2-carboxylate: Similar structure but with the chlorine atom at the 4-position.

    Methyl 3-bromo-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-chloro-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 4-position.

Uniqueness: Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and the types of derivatives that can be synthesized from it

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3

InChI Key

DKLRQCJNRVZCII-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1Cl)C(=O)OC

Origin of Product

United States

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